GSK2593074A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

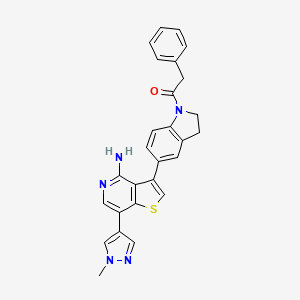

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGGMBSSOOVGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2593074A: A Dual Inhibitor of RIPK1 and RIPK3 for the Modulation of Necroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of the necroptotic cell death pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its therapeutic potential in inflammatory diseases, particularly in the context of abdominal aortic aneurysm.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C27H23N5OS.[1][2][3][4][5] Its structure is characterized by a thieno[3,2-c]pyridine core linked to an indoline and a phenyl group.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C27H23N5OS | [1][2][3][5] |

| Molecular Weight | 465.57 g/mol | [1][2][5] |

| CAS Number | 1337531-06-2 | [1][3][4] |

| IUPAC Name | 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one | [4] |

| SMILES | CN1N=CC(C2=CN=C(N)C3=C2SC=C3C4=CC5=C(N(C(CC6=CC=CC=C6)=O)CC5)C=C4)=C1 | [4][5] |

| Appearance | Light yellow to khaki solid | [5] |

| Solubility | DMSO: 41.67 mg/mL (89.50 mM) | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of RIPK1 and RIPK3, two serine/threonine kinases that are central to the execution of necroptosis, a form of programmed cell death.[1][6] Necroptosis is implicated in the pathophysiology of various inflammatory diseases.

This compound directly binds to the ATP-binding pocket of both RIPK1 and RIPK3, functioning as a type II kinase inhibitor that stabilizes the inactive "DFG-out" conformation of the kinases.[7] This inhibition prevents the autophosphorylation and activation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. The formation of the functional RIPK1-RIPK3 complex, known as the necrosome, is thereby blocked.[7] Downstream, the phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis, is inhibited, preventing its oligomerization and translocation to the plasma membrane, which would otherwise lead to membrane rupture and cell death.

Signaling Pathway Diagram:

Caption: Inhibition of the necroptosis pathway by this compound.

Biological Activity

This compound exhibits high potency in inhibiting necroptosis in various cell types. It has been shown to be effective in both human and murine cells.

In Vitro Activity:

| Parameter | Cell Line | Value | Reference |

| RIPK1 Binding Affinity (Kd) | Recombinant Human | 130 nM | [1][3] |

| RIPK3 Binding Affinity (Kd) | Recombinant Human | 12 nM | [1][3] |

| Necroptosis Inhibition (IC50) | MOVAS (mouse smooth muscle) | ~3 nM | [2][6] |

| Necroptosis Inhibition (IC50) | L929 (mouse fibrosarcoma) | ~3 nM | [2][6] |

| Necroptosis Inhibition (IC50) | BMDM (mouse bone marrow-derived macrophages) | ~3 nM | [6][7] |

| Necroptosis Inhibition (IC50) | HT29 (human colon epithelial) | ~3 nM | [6][7] |

In Vivo Activity:

In mouse models of abdominal aortic aneurysm (AAA), daily intraperitoneal administration of this compound significantly attenuated the progression of the disease.[1][8] Treatment with this compound resulted in reduced aortic expansion, diminished cell death, and decreased macrophage infiltration in the aortic tissue.[6][8]

| Animal Model | Dosage | Effect | Reference |

| Calcium Phosphate-induced AAA (mice) | 0.93 mg/kg/day, i.p. | Attenuated aortic expansion | [2][6] |

| Angiotensin II-induced AAA (mice) | 0.93 mg/kg/day, i.p. | Reduced aortic dilatation and AAA incidence | [2][6] |

| Established AAA (mice) | 4.65 mg/kg/day, i.p. | Significantly reduced progression of aortic diameter | [1][9] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 3X solution of the kinase (recombinant human RIPK1 or RIPK3) and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer to achieve a 3X final concentration.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.

-

Cell Viability Assay for Necroptosis Inhibition

This assay measures the ability of this compound to protect cells from induced necroptosis.

Methodology:

-

Cell Culture:

-

Plate cells (e.g., MOVAS, L929) in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) for 30 minutes.

-

-

Induction of Necroptosis:

-

Induce necroptosis by adding TNFα (e.g., 30 ng/mL for MOVAS, 20 ng/mL for L929) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 60 µM for MOVAS, 40 µM for L929).[9]

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 6 hours for MOVAS, 3 hours for L929).[2]

-

-

Measurement of Cell Viability:

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

-

-

Data Analysis:

-

Normalize the luminescence data to untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation for RIPK1-RIPK3 Interaction

This technique is used to demonstrate that this compound inhibits the formation of the RIPK1-RIPK3 complex.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., MOVAS) with necroptotic stimuli in the presence or absence of this compound.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either RIPK1 or RIPK3 overnight at 4°C.

-

Add protein A/G-agarose beads to precipitate the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both RIPK1 and RIPK3, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Abdominal Aortic Aneurysm (AAA) Model

This protocol describes the evaluation of this compound in a mouse model of established AAA.[1][8]

Methodology:

-

Induction of AAA:

-

Induce AAA in C57BL/6J mice using the calcium phosphate model.

-

-

Treatment:

-

Monitoring of Aneurysm Growth:

-

Monitor the aortic diameter weekly using ultrasound imaging.

-

-

Endpoint Analysis:

-

After 28 days of treatment, euthanize the mice and harvest the aortas.

-

Measure the final aortic diameter.

-

Perform histological analysis (e.g., H&E staining, elastin staining) and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and smooth muscle cell content.[1]

-

Experimental Workflow Diagram:

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the role of necroptosis in health and disease. Its high potency and dual specificity for RIPK1 and RIPK3 make it a superior probe compared to inhibitors with single targets. The demonstrated efficacy in preclinical models of abdominal aortic aneurysm suggests that targeting necroptosis with dual RIPK1/RIPK3 inhibitors like this compound could be a promising therapeutic strategy for inflammatory diseases characterized by excessive cell death. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse models for abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New Mouse Model of Abdominal Aortic Aneurysm: Put Out to Expand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GSK2593074A (CAS 1337531-06-2): A Dual RIPK1/RIPK3 Inhibitor

This technical guide provides a comprehensive overview of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

Core Compound Information

This compound, also known as GSK'074, is a small molecule inhibitor that has demonstrated significant efficacy in blocking necroptotic cell death. Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a range of inflammatory and degenerative diseases. By targeting both RIPK1 and RIPK3, key kinases in the necroptosis signaling cascade, this compound offers a powerful tool for investigating the role of this cell death pathway in various disease models.

Chemical Properties

| Property | Value |

| CAS Number | 1337531-06-2 |

| Molecular Formula | C27H23N5OS |

| Molecular Weight | 465.575 g/mol |

| Synonyms | GSK'074, GSK-2593074A |

Mechanism of Action

This compound functions as a dual inhibitor of RIPK1 and RIPK3, two serine/threonine kinases that are central to the execution of the necroptosis pathway. Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 and RIPK3 are recruited to form a multiprotein complex known as the necrosome. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. This compound directly binds to the kinase domains of both RIPK1 and RIPK3, thereby preventing their phosphorylation and activation, and ultimately blocking the downstream events of necroptosis.[1][2]

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy

| Parameter | Cell Line | Stimulus | Value | Reference |

| IC50 | MOVAS | TNF-α + zVAD | ~3 nM | [3] |

| IC50 | L929 | TNF-α + zVAD | ~3 nM | [3] |

| IC50 | BMDM | Various | ~3 nM | [3] |

| IC50 | HT29 | Various | ~3 nM | [3] |

| Kd (RIPK1) | - | - | 130 nM | [4] |

| Kd (RIPK3) | - | - | 12 nM | [4] |

Table 2: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm

| Parameter | Treatment Group | Value | P-value | Reference |

| Aortic Dilatation (%) | DMSO | 85.39 ± 15.76 | <0.05 | [3] |

| This compound | 36.28 ± 5.76 | [3] | ||

| Abdominal Aortic Aneurysm Incidence (%) | DMSO | 83.3 | <0.05 | [3] |

| This compound | 16.7 | [3] | ||

| Aortic Expansion (%) | DMSO | 66.06 ± 9.17 | <0.05 | [3] |

| This compound | 27.36 ± 8.25 | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. Disclaimer: The following protocols are based on published literature and may require optimization for specific experimental conditions.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes a general method for inducing necroptosis in cell culture and assessing the inhibitory effect of this compound.

Materials:

-

Cell lines (e.g., MOVAS, L929)

-

Cell culture medium and supplements

-

TNF-α

-

zVAD-fmk (pan-caspase inhibitor)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

-

Plate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induce necroptosis by adding TNF-α (e.g., 30 ng/mL) and zVAD-fmk (e.g., 60 µM) to the wells.

-

Include appropriate controls: untreated cells, cells treated with TNF-α/zVAD-fmk alone, and cells treated with this compound alone.

-

Incubate the plate for a predetermined time (e.g., 3-6 hours).

-

Assess cell viability using a chosen method. For example, for flow cytometry, cells can be stained with 7-AAD to identify necrotic cells.[5]

-

Calculate the IC50 value of this compound by plotting the percentage of cell viability against the log concentration of the inhibitor.

Caption: Workflow for in vitro necroptosis inhibition assay.

Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction

This protocol outlines the steps to investigate the effect of this compound on the formation of the RIPK1-RIPK3 complex.

Materials:

-

Mouse aortic smooth muscle cells

-

Lysis buffer (e.g., Pierce IP Lysis Buffer)

-

Anti-RIPK3 antibody and isotype control

-

Magnetic beads (e.g., SureBeads)

-

Wash buffer (e.g., PBST)

-

Elution buffer

-

SDS-PAGE gels and Western blot reagents

-

Anti-RIPK1 antibody

Procedure:

-

Treat mouse aortic smooth muscle cells with TNF-α (30 ng/ml) and zVAD (60 µM) in the presence or absence of this compound.

-

Lyse the cells and collect the supernatant.

-

Incubate the cell lysate with an anti-RIPK3 antibody or an isotype control antibody.

-

Add magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-RIPK1 antibody to detect the co-immunoprecipitated RIPK1.[5]

In Vivo Abdominal Aortic Aneurysm (AAA) Model

This protocol describes the induction of AAA in mice and the assessment of the therapeutic effect of this compound.

Animal Model:

-

Apolipoprotein E-deficient (Apoe-/-) mice are commonly used.[3]

Procedure:

-

Induce AAA in mice, for example, through the calcium phosphate model.[6] This involves surgically exposing the abdominal aorta and applying a solution of calcium chloride.

-

Administer this compound (e.g., 0.93 mg/kg/day) or a vehicle control (e.g., DMSO) via intraperitoneal (i.p.) injection.[3]

-

Treatment can be initiated either before or after the induction of AAA, depending on the study design (preventive or therapeutic).

-

Monitor the development and progression of AAA over a period of several weeks (e.g., 14 or 28 days) using ultrasound imaging.

-

At the end of the study, sacrifice the animals and harvest the aortas for histological and immunohistochemical analysis.

-

Measure aortic diameter and assess parameters such as inflammation, elastin degradation, and smooth muscle cell content.[6]

Caption: Workflow for the in vivo abdominal aortic aneurysm model.

Conclusion

This compound is a valuable research tool for studying the role of necroptosis in health and disease. Its potent dual inhibitory activity against RIPK1 and RIPK3 provides a specific means to dissect the molecular mechanisms of this cell death pathway. The data summarized in this guide highlight its efficacy in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for diseases driven by necroptosis-mediated inflammation and tissue damage. Further research is warranted to fully elucidate its therapeutic applications.

References

- 1. blocksandarrows.com [blocksandarrows.com]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]

GSK2593074A (GSK'074): A Technical Guide to a Dual RIPK1/RIPK3 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). These kinases are central mediators of necroptosis, a form of regulated cell death implicated in the pathophysiology of numerous inflammatory and degenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of the signaling pathway it modulates.

Core Properties and Mechanism of Action

This compound is a necroptosis inhibitor that exerts its function by dually targeting the kinase activity of both RIPK1 and RIPK3.[1][2][3] By binding to the ATP-binding pockets of these kinases, this compound prevents their autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[2][3] This dual inhibition is a distinguishing feature of this compound, setting it apart from inhibitors that target either RIPK1 or RIPK3 individually.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.

Table 1: In Vitro Biochemical Activity

| Parameter | Target | Value | Assay Method |

| IC50 | RIPK1 Kinase Activity | Not explicitly quantified, but 20 nM GSK'074 showed equivalent inhibition to 1 µM Nec-1s[4] | In Vitro Kinase Assay (ADP-Glo) |

| IC50 | RIPK3 Kinase Activity | Not explicitly quantified, but showed significant inhibition[4] | In Vitro Kinase Assay (ADP-Glo) |

| Kd | Recombinant Human RIPK1 (kinase domain) | 12 nM[4] | Competitive Binding Assay |

| Kd | Recombinant Human RIPK3 (kinase domain) | 130 nM[4] | Competitive Binding Assay |

Table 2: Cellular Activity

| Parameter | Cell Line | Value | Assay Method |

| IC50 (Necroptosis Inhibition) | Mouse Smooth Muscle Cells (MOVAS) | ~3 nM | Cell Viability Assay |

| IC50 (Necroptosis Inhibition) | Mouse Fibroblasts (L929) | ~3 nM | Cell Viability Assay |

| IC50 (Necroptosis Inhibition) | Bone Marrow-Derived Macrophages (BMDM) | ~3 nM | Cell Viability Assay |

| IC50 (Necroptosis Inhibition) | Human Colon Epithelial Cells (HT29) | ~3 nM | Cell Viability Assay |

Table 3: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Parameter | Treatment Group | Value |

| Aneurysmal Expansion (%) | DMSO (Control) | 157.2 ± 32.0 |

| GSK'074 (4.65 mg/kg/day) | 83.2 ± 13.1 |

Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis pathway and the points of inhibition by this compound.

Caption: TNF-α induced necroptosis pathway and inhibition by GSK'074.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and published methodologies.[3][4][5]

1. Reagents:

- 5x Kinase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 5 mM DTT.

- 1x Kinase Assay Buffer: Dilute 5x buffer with sterile distilled water.

- ATP Solution: 500 µM in sterile distilled water.

- Substrate: Myelin Basic Protein (MBP) at 1 mg/mL.

- Recombinant Enzymes: Human RIPK1 (amino acids 1-327) and human RIPK3.

- This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in 1x Kinase Assay Buffer (final DMSO concentration ≤ 1%).

- ADP-Glo™ Kinase Assay Reagents (Promega).

2. Procedure:

- Prepare a master mix of 1x Kinase Assay Buffer, ATP, and MBP substrate.

- Add 12.5 µL of the master mix to each well of a 96-well plate.

- Add 2.5 µL of diluted this compound or vehicle control (for positive and negative controls) to the appropriate wells.

- Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.

- Dilute the kinase enzyme (RIPK1 or RIPK3) to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.

- Initiate the reaction by adding 10 µL of the diluted enzyme to the wells (except the "blank" wells).

- Incubate the plate at 30°C for 50 minutes.

- Stop the reaction and detect ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

- Measure luminescence using a microplate reader.

- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction

This protocol is a generalized procedure based on standard Co-IP methodologies.[6][7]

1. Reagents:

- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail.

- Wash Buffer: Cell Lysis Buffer with a lower concentration of Triton X-100 (e.g., 0.1%).

- Antibodies: Anti-RIPK3 antibody for immunoprecipitation, anti-RIPK1 antibody for western blotting, and appropriate IgG isotype control.

- Protein A/G magnetic beads.

2. Cell Lysis:

- Culture cells (e.g., L929) to the desired confluency and treat with necroptosis-inducing stimuli (e.g., TNF-α + z-VAD-fmk) in the presence or absence of this compound.

- Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant (cell lysate).

3. Immunoprecipitation:

- Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

- Incubate the pre-cleared lysate with the anti-RIPK3 antibody or IgG control overnight at 4°C with gentle rotation.

- Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

- Wash the beads 3-5 times with ice-cold Wash Buffer.

4. Western Blotting:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and probe with the anti-RIPK1 antibody.

- Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of RIPK1-RIPK3 complex.

Calcium Chloride (CaCl2)-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model

This protocol is a summary of established methods for inducing AAA in mice.[1][2][8][9][10]

1. Animals:

- C57BL/6J mice are commonly used.

2. Surgical Procedure:

- Anesthetize the mouse using an approved protocol.

- Make a midline abdominal incision to expose the abdominal aorta.

- Carefully dissect the infrarenal aorta from the vena cava.

- Place a small piece of gauze soaked in 0.5 M CaCl2 solution around the aorta for 15 minutes.

- Remove the gauze and, in some modified protocols, apply a gauze soaked in phosphate-buffered saline (PBS) for 5 minutes.

- Close the abdominal incision in layers.

3. Treatment and Monitoring:

- Administer this compound (e.g., 4.65 mg/kg/day, intraperitoneally) or vehicle control daily.[1]

- Monitor the aortic diameter weekly using high-resolution ultrasound.

- At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas for histological and immunohistochemical analysis.

Conclusion

This compound (GSK'074) is a valuable research tool for investigating the role of necroptosis in health and disease. Its dual inhibitory activity against RIPK1 and RIPK3 provides a potent means to block this cell death pathway. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and in the broader field of necroptosis research.

References

- 1. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration [app.jove.com]

- 2. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. RIPK1 Kinase Enzyme System [promega.com]

- 6. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. app.jove.com [app.jove.com]

- 9. A Mouse Abdominal Aortic Aneurysm Model by Periadventitial Calcium Chloride and Elastase Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accelerated Aneurysmal Dilation Associated with Apoptosis and Inflammation in a Newly Developed Calcium Phosphate Rodent Abdominal Aortic Aneurysm Model - PMC [pmc.ncbi.nlm.nih.gov]

The Dual RIPK1/RIPK3 Inhibitor GSK2593074A: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A, also known as GSK'074, is a potent small molecule inhibitor that has garnered significant interest for its role in modulating programmed cell death, specifically necroptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and in vivo efficacy. The information presented herein is a synthesis of key preclinical studies, intended to serve as a resource for researchers in the fields of cell death, inflammation, and drug discovery.

Core Mechanism of Action: Dual Inhibition of RIPK1 and RIPK3

This compound functions as a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), two key serine/threonine kinases that are essential mediators of the necroptosis signaling cascade.[1][2][3] By binding to the kinase domains of both RIPK1 and RIPK3, this compound effectively blocks their catalytic activity.[3] This inhibition prevents the downstream phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the executioner protein in the necroptosis pathway.[4] Consequently, the oligomerization and translocation of MLKL to the plasma membrane, which leads to membrane rupture and lytic cell death, is prevented.

Signaling Pathway

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

In Vitro Activity

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Necroptosis Inhibition (various cell lines) | ~3 nM | [1][3] |

| Kd | Recombinant Human RIPK1 | 12 nM | [4] |

| Kd | Recombinant Human RIPK3 | 130 nM | [4] |

In Vivo Efficacy in Mouse Models of Abdominal Aortic Aneurysm (AAA)

| Animal Model | Treatment Dose (this compound) | Outcome | Reference |

| Calcium Phosphate-Induced AAA | 0.93 mg/kg/day (i.p.) | Significantly attenuated aortic expansion (27.36 ± 8.25% vs 66.06 ± 9.17% in DMSO group) | [3] |

| Angiotensin II-Induced AAA in ApoE-/- mice | 0.93 mg/kg/day (i.p.) | Significantly alleviated aneurysm formation (36.28 ± 5.76% vs 85.39 ± 15.76% in DMSO group) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and specifics from the this compound literature.

Objective: To determine the inhibitory activity of this compound on RIPK1 and RIPK3 kinase activity.

Materials:

-

Recombinant human RIPK1 (kinase domain) and RIPK3

-

This compound

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multiwell plate, add the kinase (RIPK1 or RIPK3) and the substrate.

-

Add the this compound dilutions or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition based on the vehicle control and plot against the this compound concentration to determine the IC50.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (CellTiter-Glo® Assay)

This protocol is based on standard CellTiter-Glo® protocols and details from studies on this compound.

Objective: To measure the protective effect of this compound against necroptosis in cultured cells.

Materials:

-

Cell lines (e.g., MOVAS, L929, HT-29)

-

Cell culture medium

-

This compound

-

Necroptosis-inducing stimuli (e.g., TNFα and z-VAD-FMK)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Induce necroptosis by adding TNFα and z-VAD-FMK to the appropriate wells.

-

Incubate for a duration sufficient to induce cell death in the control group (e.g., 3-6 hours).[1]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability relative to the untreated control and determine the IC50 of this compound.

In Vivo Abdominal Aortic Aneurysm (AAA) Models

1. Calcium Phosphate-Induced AAA Model

Objective: To evaluate the efficacy of this compound in preventing the formation of AAA induced by calcium phosphate.

Animals: Male C57BL/6J mice.

Procedure:

-

Anesthetize the mice and perform a midline laparotomy to expose the infrarenal aorta.

-

Apply a 0.5 M CaCl2 solution to the adventitia of the aorta for 15 minutes.

-

Rinse the aorta with saline and close the incision.

-

Administer this compound (e.g., 0.93 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 or 28 days).[1]

-

Monitor the aortic diameter using high-frequency ultrasound at specified time points.

-

At the end of the study, euthanize the mice and harvest the aortas for histological analysis (e.g., H&E, Verhoeff-van Gieson staining for elastin) and immunohistochemistry (e.g., for markers of inflammation and cell death).

2. Angiotensin II-Induced AAA Model

Objective: To assess the therapeutic potential of this compound in a model of AAA driven by angiotensin II infusion.

Animals: Apolipoprotein E-deficient (ApoE-/-) mice.

Procedure:

-

Implant osmotic mini-pumps subcutaneously, filled with angiotensin II (e.g., 1000 ng/kg/min) or saline as a control.

-

Administer this compound (e.g., 0.93 mg/kg/day) or vehicle via i.p. injection daily for the study duration (e.g., 28 days).[1]

-

Monitor the aortic diameter via ultrasound.

-

At the study endpoint, harvest the aortas for morphometric and histological analysis as described for the calcium phosphate model.

Conclusion

This compound is a potent dual inhibitor of RIPK1 and RIPK3, the core kinases of the necroptotic cell death pathway. Through its targeted inhibition, it effectively blocks necroptosis in various cell types and demonstrates significant therapeutic potential in preclinical models of diseases where necroptosis is implicated, such as abdominal aortic aneurysm. The detailed mechanisms and protocols provided in this guide offer a foundational understanding for further research and development of this compound and other inhibitors of necroptosis.

References

GSK2593074A: A Dual Inhibitor of RIP1 and RIP3 Kinases for the Control of Necroptosis and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, ischemic injury, and neurodegeneration. This cell death program is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The kinase activities of both RIPK1 and RIPK3 are essential for the execution of necroptosis, making them attractive therapeutic targets. GSK2593074A (also known as GSK'074) has been identified as a potent dual inhibitor of both RIPK1 and RIPK3, offering a promising strategy to counteract necroptotic cell death and its inflammatory consequences. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domains of both RIPK1 and RIPK3.[1] Biochemical analyses have confirmed that this compound directly binds to both kinases, thereby preventing their activation and downstream signaling. It is classified as a type II kinase inhibitor, which typically binds to the "DFG-out" inactive conformation of the kinase, locking it in a state that is unable to bind ATP and phosphorylate its substrates.[2] This dual inhibitory action effectively blocks the formation of the necrosome, a key signaling complex in the necroptosis pathway, and consequently inhibits necroptotic cell death.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Assay | Value | Cell Lines/Conditions | Reference |

| IC50 | Necroptosis Inhibition | ~3 nM | Mouse Smooth Muscle Cells (MOVAS), Mouse Fibroblasts (L929), Bone Marrow-Derived Macrophages (BMDM), Human Colon Epithelial Cells (HT-29) | [3][4] |

| Kd | RIPK1 Binding | 12 nM | In vitro competitive binding assay | [1] |

| Kd | RIPK3 Binding | 130 nM | In vitro competitive binding assay | [1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Abdominal Aortic Aneurysm (AAA)

| Animal Model | Treatment Dose & Regimen | Key Findings | Reference |

| Calcium Phosphate-Induced AAA | 0.93 mg/kg/day, daily i.p. injection | Aortic expansion: 27.36 ± 8.25% (GSK'074) vs 66.06 ± 9.17% (DMSO), P < 0.05 | [4] |

| Angiotensin II-Induced AAA | 0.93 mg/kg/day, daily i.p. injection | Aortic dilatation: 36.28 ± 5.76% (GSK'074) vs 85.39 ± 15.76% (DMSO), P < 0.05. AAA incidence: 16.7% (GSK'074) vs 83.3% (DMSO) | [3][4] |

| Existing AAA (Calcium Phosphate Model) | 4.65 mg/kg/day, daily i.p. injection starting 7 days after induction | Progression in aortic diameter: 83.2% ± 13.1% (GSK'074) vs 157.2% ± 32.0% (DMSO), P < 0.01 |

Table 3: Kinase Selectivity Profile of this compound

| Assay Platform | Number of Kinases Screened | Selectivity Score (S10 at 100 nM)* | Key Off-Targets (at 100 nM) | Reference |

| DiscoveRx KINOMEscan™ | 468 (403 non-mutant) | 0.02 (8 kinases with >90% inhibition) | RIPK1, TNK2, GAK, MAP4K1, STK35, ACVR1, MAP4K3, MAP4K5 | [1] |

*Selectivity Score (S10) is the fraction of kinases with >90% inhibition at a given concentration.

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's function and evaluation, the following diagrams have been generated using the Graphviz DOT language.

Caption: Necroptosis pathway initiated by TNFα, showing the points of inhibition by this compound.

Caption: Experimental workflow for the screening and identification of this compound.

Caption: Logical diagram illustrating the dual inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

-

Materials:

-

Recombinant human RIPK1 (kinase domain) and RIPK3

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a white multi-well plate, add the kinase (RIPK1 or RIPK3) and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

-

Cell-Based Necroptosis Assay

This assay measures the ability of this compound to protect cells from induced necroptosis.

-

Materials:

-

Cell lines (e.g., MOVAS, L929, HT-29)

-

Cell culture medium

-

This compound

-

Necroptosis-inducing stimuli:

-

For MOVAS and HT-29 cells: TNFα (e.g., 30 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20-60 µM).

-

For L929 cells: TNFα alone (e.g., 10 ng/mL).

-

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or a dye for dead cells (e.g., 7-AAD for flow cytometry).

-

-

Procedure (using CellTiter-Glo®):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Add the necroptosis-inducing stimuli to the wells.

-

Incubate for a duration sufficient to induce cell death (e.g., 3-6 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

In Vivo Abdominal Aortic Aneurysm (AAA) Model (Calcium Phosphate-Induced)

This model assesses the in vivo efficacy of this compound in preventing the formation and progression of AAA.

-

Materials:

-

C57BL/6J or ApoE-/- mice

-

This compound formulated for intraperitoneal (i.p.) injection (e.g., in DMSO/PEG300/Tween-80/saline)

-

Surgical instruments

-

Calcium chloride (CaCl2) solution (e.g., 0.5 M)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Anesthetize the mice.

-

Perform a midline laparotomy to expose the infrarenal abdominal aorta.

-

Apply a gauze soaked in CaCl2 solution to the adventitial surface of the aorta for a defined period (e.g., 15 minutes).

-

Remove the CaCl2-soaked gauze and apply a PBS-soaked gauze for a shorter duration (e.g., 5 minutes) to induce calcium phosphate precipitation.

-

Close the abdominal incision.

-

Administer this compound or vehicle control daily via i.p. injection, starting either immediately after surgery (prevention model) or at a later time point (treatment model).

-

Monitor the aortic diameter at regular intervals using high-frequency ultrasound.

-

At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas.

-

Measure the maximal aortic diameter ex vivo.

-

Perform histological analysis (e.g., H&E staining, elastin staining) and immunohistochemistry for markers of cell death and inflammation.

-

Conclusion

This compound is a potent and selective dual inhibitor of RIPK1 and RIPK3, effectively blocking the necroptotic cell death pathway. Its low nanomolar potency in vitro and significant efficacy in preclinical models of abdominal aortic aneurysm highlight its therapeutic potential for diseases driven by necroptosis and inflammation. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers interested in the further investigation and potential clinical application of this promising compound.

References

Dual Inhibitor GSK2593074A: An In-depth Technical Guide to its Binding Affinity for RIP1 and RIP3 Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1) and Receptor-Interacting Protein Kinase 3 (RIP3). This document details the quantitative binding data, in-depth experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound has been characterized as a dual inhibitor, demonstrating high affinity for both RIP1 and RIP3 kinases. The dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, have been determined through in vitro binding assays.[1] this compound exhibits a higher affinity for RIP1 compared to RIP3.[1]

| Target Kinase | Dissociation Constant (Kd) |

| RIP1 | 12 nM[1] |

| RIP3 | 130 nM[1] |

Signaling Pathway: TNF-α Induced Necroptosis

This compound exerts its therapeutic potential by inhibiting the necroptosis signaling pathway, a form of programmed cell death. This pathway is critically mediated by the kinase activities of RIP1 and RIP3. The binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor (TNFR1) initiates a signaling cascade that, under conditions where apoptosis is inhibited, leads to the formation of a "necrosome" complex and subsequent cell death.

Experimental Protocols

The binding affinity of this compound for RIP1 and RIP3 has been determined using various biochemical assays. Below are detailed methodologies for representative assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the inhibitory effect of this compound on the kinase activity of RIP1 and RIP3.

Materials:

-

Recombinant human RIP1 and RIP3 kinase domains

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

-

Kinase Reaction Mixture: In a 384-well plate, add 5 µL of the compound solution, 5 µL of substrate solution, and 5 µL of ATP solution.

-

Initiate Reaction: Add 5 µL of the respective kinase (RIP1 or RIP3) solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

-

Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate for another 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC₅₀ values for this compound are determined by plotting the percentage of kinase inhibition against the log concentration of the compound.

Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase by competing with a fluorescently labeled tracer.

Objective: To determine the binding affinity (Kd) of this compound to RIP1 and RIP3.

Materials:

-

Europium-labeled anti-tag (e.g., anti-GST) antibody

-

Tagged recombinant human RIP1 and RIP3 kinases (e.g., GST-tagged)

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well black assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Preparation: Add 4 µL of the diluted compound to the assay plate.

-

Kinase/Antibody Mixture: Prepare a 2X solution of the tagged kinase and the europium-labeled antibody in the assay buffer. Add 8 µL of this mixture to each well.

-

Tracer Addition: Prepare a 4X solution of the fluorescent tracer in the assay buffer. Add 4 µL of this solution to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the emission ratio (665 nm / 615 nm). The Kd value is determined by fitting the data to a competitive binding model.

Conclusion

This compound is a potent dual inhibitor of RIP1 and RIP3 kinases, key mediators of the necroptotic cell death pathway. The quantitative binding data and detailed experimental protocols provided in this guide offer valuable information for researchers and professionals in the field of drug discovery and development. The visualization of the signaling pathway and experimental workflows further aids in the understanding of the compound's mechanism of action and the methods used for its characterization. This comprehensive technical overview serves as a foundational resource for further investigation and application of this compound in relevant therapeutic areas.

References

The Dual RIPK1/RIPK3 Inhibitor GSK2593074A: A Technical Guide to its Modulation of the Necrosome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The core signaling complex that executes necroptosis is the necrosome, a multiprotein platform centered around the kinases RIPK1 and RIPK3. GSK2593074A has emerged as a potent small molecule inhibitor that dually targets both RIPK1 and RIPK3, effectively blocking the formation and activation of the necrosome. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the associated molecular pathways.

Introduction to Necroptosis and the Necrosome

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to a potent inflammatory response.[1] This pathway is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and viral infections.[1][2] The central signaling hub of necroptosis is the necrosome, a complex formed by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4] Upon activation, RIPK3 phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptotic pathway.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption and subsequent cell death.[5]

This compound: A Dual Inhibitor of RIPK1 and RIPK3

This compound is a small molecule inhibitor designed to target the kinase activity of both RIPK1 and RIPK3, the core components of the necrosome.[3][6] By inhibiting these kinases, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[3][4]

Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to an inactive "DFG-out" conformation of RIPK1 and RIPK3.[2] This mode of inhibition "locks" the kinases in an inactive state, preventing their autophosphorylation and subsequent activation of downstream substrates.[2] This dual targeting strategy is significant as it can inhibit necroptosis in cellular contexts that are dependent on either RIPK1 and RIPK3, or solely on RIPK3.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding properties of this compound.

| Parameter | Value | Target | Assay Type | Reference |

| Binding Affinity (Kd) | 12 nM | Human RIPK1 (kinase domain) | Competitive Binding Assay | [1][2] |

| Binding Affinity (Kd) | 130 nM | Human RIPK3 (kinase domain) | Competitive Binding Assay | [2] |

| Caption: Binding affinities of this compound for RIPK1 and RIPK3. |

| Cell Line/Model | IC50 | Stimulus | Assay Type | Reference |

| MOVAS (mouse aortic smooth muscle cells) | ~3 nM | Varies | Cell Viability Assay | [3][8] |

| L929 (mouse fibrosarcoma cells) | ~3 nM | Varies | Cell Viability Assay | [3][8] |

| Mouse Bone Marrow Derived Macrophages (BMDM) | ~3 nM | Varies | Cell Viability Assay | [3] |

| HT-29 (human colon adenocarcinoma cells) | ~3 nM | Varies | Cell Viability Assay | [3] |

| Caption: In vitro efficacy of this compound in inhibiting necroptosis across various cell lines. |

| Animal Model | Dosage | Administration | Effect | Reference |

| Mouse Model of Abdominal Aortic Aneurysm (Calcium Phosphate) | 0.93 mg/kg/day | Intraperitoneal (IP) Injection | Significantly attenuated aortic expansion (DMSO 66.06 ± 9.17% vs GSK'074 27.36 ± 8.25%) | [3] |

| Mouse Model of Abdominal Aortic Aneurysm (Angiotensin II) | 0.93 mg/kg/day | Intraperitoneal (IP) Injection | Significantly attenuated aortic expansion (DMSO 85.39 ± 15.76% vs GSK'074 36.28 ± 5.76%) | [3][8] |

| Mouse Model of Abdominal Aortic Aneurysm (Progression Study) | 4.65 mg/kg/day | Intraperitoneal (IP) Injection | Reduced progression in aortic diameter from baseline (DMSO 157.2% ± 32.0% vs GSK'074 83.2% ± 13.1%) | [6][9] |

| Caption: In vivo efficacy of this compound in a mouse model of abdominal aortic aneurysm. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of this compound on the necrosome.

Co-Immunoprecipitation (Co-IP) to Assess RIPK1-RIPK3 Interaction

This protocol is designed to determine if this compound inhibits the interaction between RIPK1 and RIPK3, a critical step in necrosome formation.

Materials:

-

Cells of interest (e.g., MOVAS, L929)

-

Necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-RIPK1 and anti-RIPK3

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle (DMSO) for a designated pre-incubation time. Subsequently, stimulate with a necroptotic agent.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-RIPK1) to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the interacting protein (e.g., anti-RIPK3).

Proximity Ligation Assay (PLA) for In Situ Detection of RIPK1-RIPK3 Interaction

PLA allows for the visualization and quantification of protein-protein interactions within intact cells. This protocol utilizes the Duolink® PLA technology.

Materials:

-

Cells cultured on coverslips

-

Necroptosis-inducing stimulus

-

This compound

-

Formaldehyde for cell fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Primary antibodies: anti-RIPK1 (e.g., mouse) and anti-RIPK3 (e.g., rabbit)

-

Duolink® In Situ PLA Kit (including PLA probes, ligation solution, and amplification solution)

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells on coverslips with this compound and/or a necroptotic stimulus. Fix the cells with formaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells and then block with the blocking solution provided in the kit.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (anti-RIPK1 and anti-RIPK3) raised in different species.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies with attached oligonucleotides) that recognize the primary antibodies.

-

Ligation: Wash and add the ligation solution to create a circular DNA template if the proteins are in close proximity (<40 nm).

-

Amplification: Wash and add the amplification solution containing a polymerase to generate a concatemer of the circular DNA template. Fluorescently labeled oligonucleotides will hybridize to the amplified DNA.

-

Visualization: Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents a RIPK1-RIPK3 interaction.

Western Blot for Phosphorylated MLKL (pMLKL)

This protocol is used to assess the effect of this compound on the phosphorylation of MLKL, the final step in necrosome-mediated signaling.

Materials:

-

Cells of interest

-

Necroptosis-inducing stimulus

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse) and anti-total-MLKL

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the Co-IP protocol.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against pMLKL. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against total MLKL or a loading control (e.g., GAPDH, β-actin) to normalize the pMLKL signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway, the mechanism of this compound inhibition, and the experimental workflows.

Caption: The canonical necroptosis signaling pathway initiated by TNFα.

Caption: Mechanism of this compound-mediated inhibition of the necrosome.

Caption: Experimental workflow for Co-Immunoprecipitation.

Caption: Experimental workflow for Proximity Ligation Assay.

Conclusion

This compound is a potent and specific dual inhibitor of RIPK1 and RIPK3, the core kinases of the necrosome. Its ability to effectively block necroptosis in vitro and demonstrate efficacy in preclinical models of inflammatory disease highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of necroptosis in health and disease and for those involved in the development of novel necroptosis inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificarchives.com [scientificarchives.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound blocks progression of existing abdominal aortic dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound blocks progression of existing abdominal aortic dilation - PMC [pmc.ncbi.nlm.nih.gov]

GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor for Inflammatory Diseases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational drug GSK2593074A, a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. By targeting these key mediators of necroptosis and inflammation, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This document details the mechanism of action, summarizes key preclinical data in inflammatory disease models, and provides comprehensive experimental protocols for researchers.

Core Mechanism of Action: Inhibition of the Necroptosome

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of both RIPK1 and RIPK3.[1] These two kinases are central to the formation of the necrosome, a protein complex that executes a programmed form of necrosis known as necroptosis. Necroptotic cell death is a potent trigger of inflammation due to the release of damage-associated molecular patterns (DAMPs). By preventing the phosphorylation events mediated by RIPK1 and RIPK3, this compound effectively blocks the assembly and activation of the necrosome, thereby inhibiting necroptosis and the subsequent inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound in various inflammatory disease models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| Murine Smooth Muscle Cells (MOVAS) | Necroptosis Assay | Cell Viability | IC50 | ~3 nM | [1] |

| Murine Fibroblasts (L929) | Necroptosis Assay | Cell Viability | IC50 | ~3 nM | [1] |

| Murine Bone Marrow-Derived Macrophages (BMDM) | Necroptosis Assay | Cell Viability | IC50 | ~3 nM | [1] |

| Human Colon Epithelial Cells (HT-29) | Necroptosis Assay | Cell Viability | IC50 | ~3 nM | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

| Animal Model | Treatment Group | Dosage | Primary Outcome | Result | Reference |

| Calcium Phosphate-Induced AAA (C57BL/6J mice) | Vehicle (DMSO) | - | Progression of Aortic Diameter | 157.2% ± 32.0% increase | [2] |

| This compound | 4.65 mg/kg/day | Progression of Aortic Diameter | 83.2% ± 13.1% increase (P < 0.01 vs. Vehicle) | [2] | |

| Angiotensin II-Induced AAA (ApoE-/- mice) | Vehicle (DMSO) | - | Aortic Dilatation | 85.39 ± 15.76% | [1] |

| This compound | 0.93 mg/kg/day | Aortic Dilatation | 36.28 ± 5.76% (P < 0.05 vs. Vehicle) | [1] | |

| Vehicle (DMSO) | - | AAA Incidence | 83.3% | [1] | |

| This compound | 0.93 mg/kg/day | AAA Incidence | 16.7% | [1] |

Table 3: Effect of this compound on Inflammatory Markers in Aortic Tissue of AAA Mouse Model

| Animal Model | Treatment Group | Dosage | Inflammatory Marker | Result | Reference |

| Calcium Phosphate-Induced AAA (C57BL/6J mice) | This compound vs. Vehicle | 4.65 mg/kg/day | F4/80+ Macrophages | Significantly reduced | [2][3] |

| This compound vs. Vehicle | 4.65 mg/kg/day | CD206+ (M2-like) Macrophages | Significantly reduced | [2][3] | |

| This compound vs. Vehicle | 4.65 mg/kg/day | MHCII+ Cells | Significantly reduced | [2][3] | |

| This compound vs. Vehicle | 4.65 mg/kg/day | IL-1β | Significantly reduced | [3] |

Signaling Pathway

Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Model: Calcium Phosphate-Induced Abdominal Aortic Aneurysm (AAA) in Mice

This protocol describes the induction of AAA in mice via the topical application of calcium phosphate, a model that recapitulates key features of human AAA, including inflammation and matrix degradation.

Materials:

-

C57BL/6J mice (male, 8-10 weeks old)

-

This compound (dissolved in DMSO)

-

Calcium Chloride (CaCl2), 0.5 M solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile cotton gauze

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

Ultrasound imaging system

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Shave the abdominal area and sterilize with an appropriate antiseptic.

-

Laparotomy: Make a midline abdominal incision to expose the abdominal aorta.

-

Aortic Isolation: Carefully dissect the infrarenal aorta from the surrounding tissues.

-

AAA Induction:

-

Soak a small piece of sterile cotton gauze in 0.5 M CaCl2 solution.

-

Apply the CaCl2-soaked gauze to the adventitial surface of the isolated aorta for 15 minutes.

-

Remove the CaCl2 gauze and apply a new piece of gauze soaked in PBS for 5 minutes.

-

-

Closure: Suture the abdominal wall and skin.

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

-

This compound Administration:

-

Beginning on day 7 post-surgery, administer this compound at a dose of 4.65 mg/kg/day via intraperitoneal (i.p.) injection.

-

Administer a vehicle control (DMSO) to a separate cohort of mice.

-

Continue daily injections until the experimental endpoint (e.g., day 28).

-

-

Monitoring and Analysis:

-

Monitor the aortic diameter weekly using high-resolution ultrasound.

-

At the endpoint, euthanize the mice and perfuse the vasculature with PBS.

-

Excise the aorta for histological analysis (e.g., H&E, Verhoeff-van Gieson), immunohistochemistry (e.g., for F4/80, CD206, MHCII, IL-1β), and other molecular analyses.

-

In Vitro Model: Necroptosis Induction and Inhibition Assay

This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.

Materials:

-

Human colon adenocarcinoma cells (HT-29)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Human TNF-α

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (DMSO).

-

Incubate for 1-2 hours.

-

-

Necroptosis Induction:

-

Prepare a cocktail of necroptosis-inducing agents in complete medium:

-

TNF-α (final concentration, e.g., 20 ng/mL)

-

Smac mimetic (final concentration, e.g., 100 nM)

-

z-VAD-fmk (final concentration, e.g., 20 µM)

-

-

Add the induction cocktail to the wells already containing this compound or vehicle.

-

Include control wells with cells only and cells with the induction cocktail but no inhibitor.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).

-

Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

-

Experimental Workflow

Caption: A generalized workflow for in vivo and in vitro evaluation of this compound.

References

GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation and regulated cell death pathways, such as necroptosis, are increasingly recognized as pivotal contributors to the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) are central regulators of the necroptotic cell death cascade. GSK2593074A, a potent small molecule inhibitor, has emerged as a valuable research tool due to its dual specificity for both RIPK1 and RIPK3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and detailed experimental protocols to facilitate its investigation in the context of neurodegenerative disease research.

Core Compound Information and Mechanism of Action

This compound (also known as GSK'074) is a necroptosis inhibitor that demonstrates high affinity and inhibitory activity against both RIPK1 and RIPK3.[1][2] This dual-targeting capability distinguishes it from other well-known necroptosis inhibitors, such as Necrostatin-1, which primarily targets RIPK1.[1] Biochemically, this compound acts as a type II kinase inhibitor, binding to and locking RIPK1 and RIPK3 in an inactive conformation.[3] By inhibiting these upstream kinases, this compound effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[1] This, in turn, prevents the phosphorylation and activation of the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), which is responsible for plasma membrane rupture and lytic cell death.[4]

Signaling Pathway of Necroptosis and Inhibition by this compound

Figure 1: Necroptosis signaling pathway and points of inhibition by this compound.

Quantitative Data

While direct studies of this compound in neurodegenerative disease models are not yet available in the public domain, its potent anti-necroptotic activity has been quantified in various in vitro and in vivo models.

In Vitro Efficacy

| Cell Line | Species | Assay | IC50 | Reference |

| MOVAS (Smooth Muscle Cells) | Mouse | Necroptosis Inhibition | ~3 nM | [3][5] |

| L929 (Fibroblasts) | Mouse | Necroptosis Inhibition | ~3 nM | [5] |

| Bone Marrow-Derived Macrophages (BMDM) | Mouse | Necroptosis Inhibition | ~3 nM | [1] |

| HT-29 (Colon Epithelial Cells) | Human | Necroptosis Inhibition | ~3 nM | [3] |

In Vivo Efficacy (Abdominal Aortic Aneurysm Models)

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| ApoE-/- Mice (Angiotensin II-induced AAA) | This compound | 0.93 mg/kg/day (i.p.) | 14 or 28 days | Significantly reduced aortic dilatation (36.28% vs 85.39% in control) and AAA incidence (16.7% vs 83.3% in control). | [5] |

| C57BL6/J Mice (Calcium Phosphate-induced AAA) | This compound | 0.93 mg/kg/day (i.p.) | Not specified | Significantly decreased aortic expansion (27.36% vs 66.06% in control). | [5] |

| C57BL6/J Mice (Calcium Phosphate-induced AAA) | This compound | 4.65 mg/kg/day (i.p.) | 21 days (starting 7 days post-induction) | Attenuated progression of existing AAA; reduced progression in aortic diameter (83.2% vs 157.2% in control). | [2] |

Rationale for Use in Neurodegenerative Disease Research

The necroptotic pathway is increasingly implicated in the neuronal cell death and neuroinflammation characteristic of several neurodegenerative disorders.

-